molecular formula C13H22N2O3 B7512023 N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B7512023
M. Wt: 254.33 g/mol
InChI Key: JUAZWNBXUXEAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, also known as CP-DAD, is a synthetic compound that has been of interest to researchers due to its potential applications in various fields.

Mechanism of Action

N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide acts as a selective dopamine D3 receptor antagonist, which inhibits the binding of dopamine to the receptor. This leads to a decrease in the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the dopamine D3 receptor, this compound can reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including a decrease in dopamine release and a reduction in drug-seeking behavior in animal models. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific and targeted studies. However, this compound can have off-target effects on other dopamine receptors, which can complicate data interpretation. This compound can also be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for research on N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, including the development of more selective and potent dopamine D3 receptor antagonists, the exploration of this compound's potential use in the treatment of other psychiatric disorders, and the investigation of this compound's effects on other neurotransmitter systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a drug candidate.

Synthesis Methods

N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can be synthesized using a multi-step process starting with the reaction of 1,4-dioxaspiro[4.5]decane with cyclopentylamine to form the intermediate compound, which is then reacted with chloroacetyl chloride to produce this compound. The purity and yield of this compound can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been studied for its potential use in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various conditions, including anxiety, depression, and addiction. In neuroscience, this compound has been used to study the role of the dopamine D3 receptor in addiction and reward pathways. In pharmacology, this compound has been used to develop new drugs with improved selectivity and efficacy.

properties

IUPAC Name

N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(14-11-3-1-2-4-11)15-7-5-13(6-8-15)17-9-10-18-13/h11H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAZWNBXUXEAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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